1,1'-Carbonylbis(2-methylimidazole)
Overview
Description
1,1’-Carbonylbis(2-methylimidazole) is a heterocyclic organic compound with the empirical formula C9H10N4O. It is also known as 2,2’-Dimethyl-1,1’-carbonyldiimidazole. This compound is characterized by the presence of two imidazole rings connected by a carbonyl group. It is commonly used as a reagent in organic synthesis due to its unique chemical properties .
Preparation Methods
1,1’-Carbonylbis(2-methylimidazole) can be synthesized through various methods. One common synthetic route involves the reaction of 2-methylimidazole with phosgene (carbonyl chloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1,1’-Carbonylbis(2-methylimidazole) undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the carbonyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Condensation Reactions:
Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,1’-Carbonylbis(2-methylimidazole) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Carbonylbis(2-methylimidazole) involves its ability to act as a carbonylating agent. It can transfer the carbonyl group to various nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
1,1’-Carbonylbis(2-methylimidazole) can be compared with other similar compounds, such as:
1,1’-Carbonyldiimidazole: Similar in structure but lacks the methyl groups on the imidazole rings.
1,2-Dimethylimidazole: Contains two methyl groups but lacks the carbonyl connecting group.
1-Methylimidazole: Contains only one methyl group and lacks the carbonyl connecting group.
The uniqueness of 1,1’-Carbonylbis(2-methylimidazole) lies in its ability to act as a versatile reagent in various chemical reactions, particularly in the formation of carbon-nitrogen bonds .
Properties
IUPAC Name |
bis(2-methylimidazol-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-10-3-5-12(7)9(14)13-6-4-11-8(13)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFCLBUQBWFZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)N2C=CN=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352131 | |
Record name | 1,1'-Carbonylbis(2-methylimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-83-2 | |
Record name | 1,1'-Carbonylbis(2-methylimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Carbonylbis(2-methylimidazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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